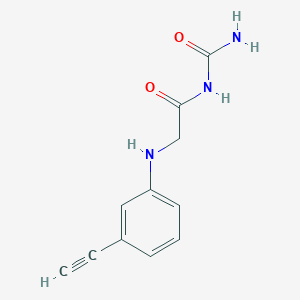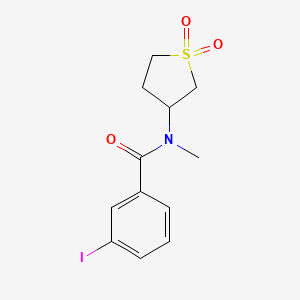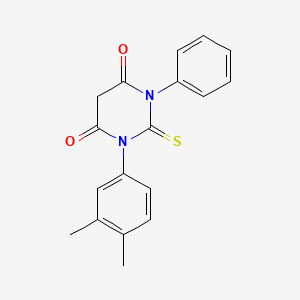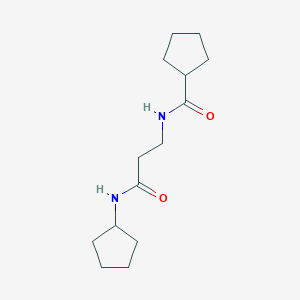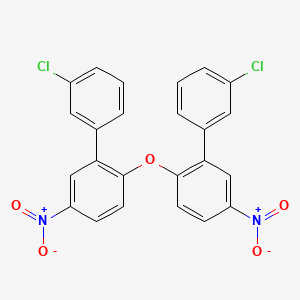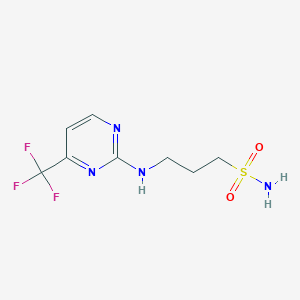![molecular formula C38H40NP B14915268 dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound is characterized by the presence of a phosphane group attached to an indole ring, which is further substituted with diphenylphenyl groups. The cyclohexyl groups attached to the phosphorus atom add to its steric bulk, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable indole derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring and the phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while substitution reactions on the indole ring can lead to various substituted indole derivatives.
科学研究应用
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The molecular targets include transition metals like palladium and platinum, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps, which are crucial for the catalytic cycles in cross-coupling reactions.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane stands out due to its unique indole-based structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in catalytic applications, offering advantages in terms of selectivity and reactivity compared to other similar compounds.
属性
分子式 |
C38H40NP |
|---|---|
分子量 |
541.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C38H40NP/c1-5-16-29(17-6-1)34-25-15-26-35(30-18-7-2-8-19-30)38(34)39-36-27-14-13-20-31(36)28-37(39)40(32-21-9-3-10-22-32)33-23-11-4-12-24-33/h1-2,5-8,13-20,25-28,32-33H,3-4,9-12,21-24H2 |
InChI 键 |
ZXAOGIQULZQORD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=C(C=CC=C5C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


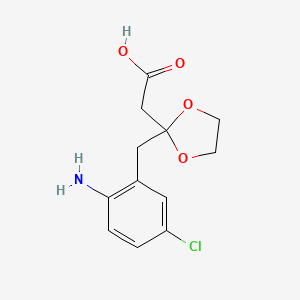
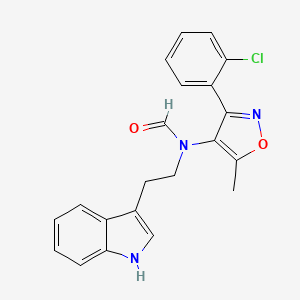
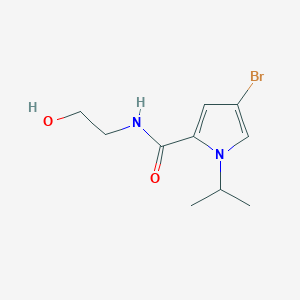
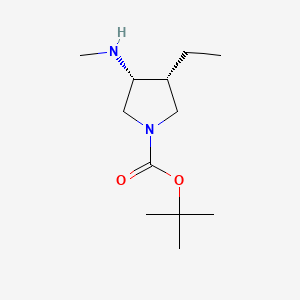
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
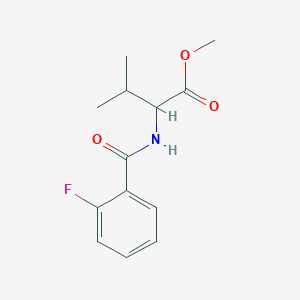
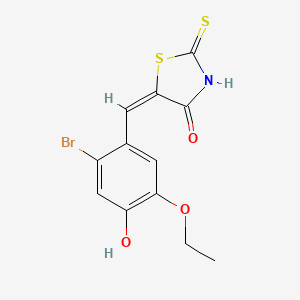
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
